molecular formula C14H9ClO2 B1626418 1-Chloro-3H-benzo[F]chromene-2-carbaldehyde CAS No. 61603-25-6

1-Chloro-3H-benzo[F]chromene-2-carbaldehyde

Cat. No.: B1626418
CAS No.: 61603-25-6
M. Wt: 244.67 g/mol
InChI Key: FOKYKTSLWLLPMW-UHFFFAOYSA-N
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Description

  • Synonyms : 1-Chloro-formyl-3H-benzo[F]chromene; 3H-Naphtho[2,1-b]pyran-2-carboxaldehyde, 1-chloro .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 1H-benzo[f]chromene-2-carbaldehydes : A series of 1H-benzo[f]chromene-2-carbaldehydes were synthesized from naphthol Mannich bases and 3-(N,N-diethylamino)acrolein via a cascade reaction. This process involves [4+2] cycloaddition and consecutive elimination of diethylamine (Lukashenko, Osyanin, Osipov, & Klimochkin, 2016).

Luminescence and Ionochromic Properties

  • Luminescence and Ionochromic Properties : The compound 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde was found to exhibit multifunctional ionochromic properties. It forms colored complexes with d metal cations and various anions, leading to changes in absorption and fluorescence properties (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).

Chemical Reactions and Derivative Synthesis

  • Synthesis of Pyridocoumarin Derivatives : 4Н-chromene-3-carbaldehydes and 1Н-benzo[f]chromene-3-carbaldehydes reacted with 4-aminocoumarin to produce pyridocoumarin derivatives. This reaction includes a Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Artyomenko, Osyanin, & Klimochkin, 2019).
  • Oxa-[3+3] Annulation : A method for preparing polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols. This process led to the formation of bisannulation products (Semenova, Osyanin, Osipov, & Klimochkin, 2021).

Antimicrobial Properties

  • Evaluation as Antimicrobial Agents : Certain derivatives of 1-Chloro-3H-benzo[F]chromene-2-carbaldehyde have been synthesized and evaluated for antimicrobial activity. For instance, Schiff’s Bases of 4-Chloro-3-coumarin aldehyde showed significant antimicrobial activity against various bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009).

Intermediates in Heterocyclic Scaffolds Synthesis

  • Use as Intermediates : Chromene- and quinoline-3-carbaldehydes, similar in structure to this compound, are used to synthesize valuable heterocycles. These compounds are obtained through the Vilsmeyer-Haack reaction and are crucial in the synthesis of new heterocycles like 3H-chromeno[3–c]quinolines (Rocha, Batista, Balsa, Pinto, & Silva, 2020).

Biological Activity Assessment

  • Biological Activity Assessment : Novel 2H-Chromene derivatives have been synthesized and their biological activity has been assessed. These studies are important for understanding the potential medical applications of these compounds (El Azab, Youssef, & Amin, 2014).

Future Directions

: Chemsrc: 3H-benzo[f]chromene-2-carbaldehyde : Sigma-Aldrich: 3H-benzo[f]chromene-2-carbaldehyde : Echemi: 1-CHLORO-3H-BENZO[F]CHROMENE-2-CARBALDEHYDE MSDS : Echemi: this compound : [ChemicalBook: this compound](https://www.chemicalbook.com/Chemical

Properties

IUPAC Name

1-chloro-3H-benzo[f]chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYKTSLWLLPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547583
Record name 1-Chloro-3H-naphtho[2,1-b]pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61603-25-6
Record name 1-Chloro-3H-naphtho[2,1-b]pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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